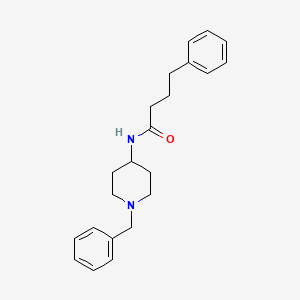
N-(1-benzyl-4-piperidinyl)-4-phenylbutanamide
Descripción general
Descripción
N-(1-benzyl-4-piperidinyl)-4-phenylbutanamide, also known as BPAP, is a chemical compound that belongs to the family of piperidine derivatives. BPAP has been studied for its potential use in treating various medical conditions, including depression, Parkinson's disease, and narcolepsy. In
Mecanismo De Acción
N-(1-benzyl-4-piperidinyl)-4-phenylbutanamide is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, motivation, and attention. This compound has also been shown to have a high affinity for sigma-1 receptors, which are involved in regulating various cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and reduce immobility time in the forced swim test, a common test used to measure antidepressant activity. This compound has also been shown to increase dopamine and norepinephrine levels in the brain and to increase the release of acetylcholine in the hippocampus, a brain region involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-benzyl-4-piperidinyl)-4-phenylbutanamide in lab experiments is that it has been shown to have a high affinity for sigma-1 receptors, which are involved in regulating various cellular processes. This makes it a potentially useful tool for studying the role of sigma-1 receptors in various physiological and pathological processes. However, one limitation of using this compound in lab experiments is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on N-(1-benzyl-4-piperidinyl)-4-phenylbutanamide. One area of interest is its potential use in treating depression and other mood disorders. Another area of interest is its potential use in treating Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems. Finally, more studies are needed to establish the safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
N-(1-benzyl-4-piperidinyl)-4-phenylbutanamide has been studied extensively for its potential therapeutic uses. It has been shown to have antidepressant effects in animal models and has also been studied for its potential use in treating Parkinson's disease. Additionally, this compound has been studied for its potential use in treating narcolepsy, a neurological disorder characterized by excessive daytime sleepiness and sudden sleep attacks.
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c25-22(13-7-12-19-8-3-1-4-9-19)23-21-14-16-24(17-15-21)18-20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYZLYJYEMSXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-ethyl-4-[2-(4-methylphenoxy)butanoyl]piperazine](/img/structure/B4431043.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4431047.png)
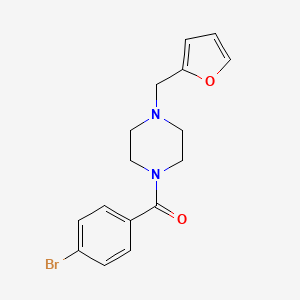
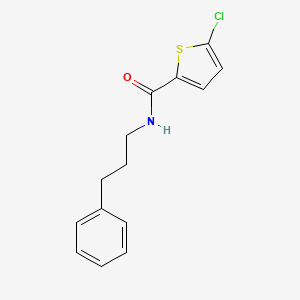
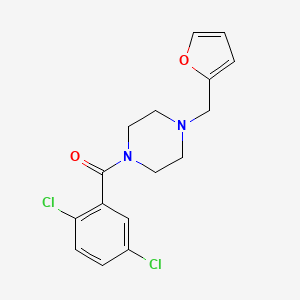
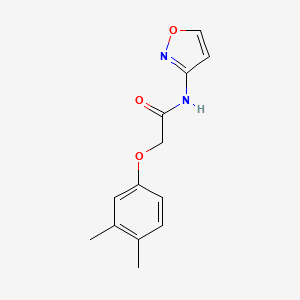
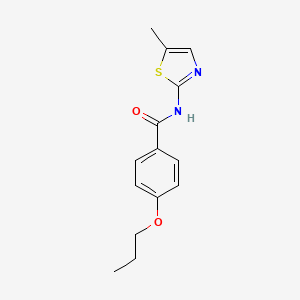
![8-[(2,4-dichlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4431091.png)
![N-[1-(1-adamantyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431098.png)
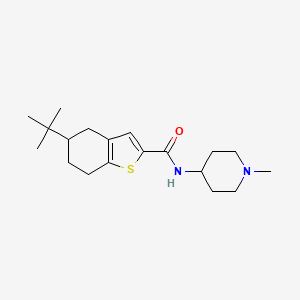
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4431114.png)